{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine
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Overview
Description
1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine is a chemical compound with the molecular formula C6H7N3Cl2S It is a derivative of imidazo[2,1-b][1,3]thiazole, which is a fused heterocyclic compound containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorothiazole with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- 2-(2-Chlorophenyl)thiazol-4-yl)methanamine hydrochloride
- 2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- 2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
1-{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}methanamine is unique due to its specific structural features, such as the presence of both chlorine and amine functional groups. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H6ClN3S |
---|---|
Molecular Weight |
187.65 g/mol |
IUPAC Name |
(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine |
InChI |
InChI=1S/C6H6ClN3S/c7-5-3-10-2-4(1-8)9-6(10)11-5/h2-3H,1,8H2 |
InChI Key |
IIIAJLDBBPWBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Cl)CN |
Origin of Product |
United States |
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